4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide
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Overview
Description
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide is an organic compound that features both pyrrole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiazole Ring: The Hantzsch thiazole synthesis is commonly used, involving the reaction of α-haloketones with thioamides.
Coupling of Pyrrole and Thiazole Rings: The final step involves coupling the pyrrole and thiazole rings through a butanamide linker. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Substitution: Both the pyrrole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)acetamide: Similar structure but with a shorter linker.
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)propionamide: Similar structure but with a different linker length.
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)benzamide: Similar structure but with an aromatic linker.
Uniqueness
4-(1H-pyrrol-1-yl)-N-(thiazol-2-yl)butanamide is unique due to its specific linker length, which can influence its binding affinity and selectivity towards biological targets. The combination of pyrrole and thiazole rings also provides a unique electronic environment that can be exploited in various applications.
Properties
IUPAC Name |
4-pyrrol-1-yl-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-10(13-11-12-5-9-16-11)4-3-8-14-6-1-2-7-14/h1-2,5-7,9H,3-4,8H2,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVQPMPEKDLDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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